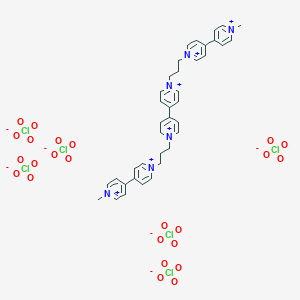
Napyradiomycin C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Napyradiomycin C2 is a natural product that has been discovered from the marine-derived actinomycete strain. It belongs to the napyradiomycin family of compounds that exhibit potent antibacterial activity. Napyradiomycin C2 has drawn significant attention from the scientific community due to its unique chemical structure and promising therapeutic potential.
Mécanisme D'action
The mechanism of action of Napyradiomycin C2 is not fully understood yet. However, studies suggest that the compound works by inhibiting bacterial cell wall synthesis, which leads to the death of the bacteria. Napyradiomycin C2 has also been shown to disrupt bacterial membrane integrity, which further contributes to its antibacterial activity.
Biochemical and Physiological Effects:
Napyradiomycin C2 has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to induce DNA damage in bacterial cells, which leads to cell death. Napyradiomycin C2 has also been found to disrupt bacterial protein synthesis, which further contributes to its antibacterial activity.
Avantages Et Limitations Des Expériences En Laboratoire
Napyradiomycin C2 has several advantages for lab experiments. The compound is relatively stable and can be easily synthesized in small quantities. However, the yield of the compound is relatively low, which makes it challenging to obtain large quantities for extensive studies. Additionally, the compound is highly complex, which makes its synthesis and purification process challenging.
Orientations Futures
The research on Napyradiomycin C2 is still in its early stages, and several future directions can be explored. The first direction is to explore the full potential of the compound as an antibacterial agent. More studies are needed to determine the optimal dosage and administration route for the compound. The second direction is to explore the potential of the compound as an anticancer agent. Preliminary studies have shown promising results in inhibiting the growth of cancer cells. The third direction is to explore the potential of the compound as an anti-inflammatory agent. The compound has been found to exhibit anti-inflammatory activity in preliminary studies, and more studies are needed to explore its full potential.
Méthodes De Synthèse
The synthesis of Napyradiomycin C2 involves the isolation of the compound from the actinomycete strain. The process involves the fermentation of the strain in a suitable growth medium, followed by extraction and purification of the compound using various chromatographic techniques. The yield of the compound is relatively low, which makes the synthesis process challenging.
Applications De Recherche Scientifique
Napyradiomycin C2 has been extensively studied for its antibacterial activity against various drug-resistant bacterial strains. The compound has shown promising results in inhibiting the growth of several pathogenic bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The research on Napyradiomycin C2 is still in its early stages, and more studies are needed to explore its full potential.
Propriétés
Numéro CAS |
103106-19-0 |
|---|---|
Nom du produit |
Napyradiomycin C2 |
Formule moléculaire |
C25H27Cl3O5 |
Poids moléculaire |
513.8 g/mol |
Nom IUPAC |
(3E)-7,16,18-trichloro-11,22-dihydroxy-4,19,19-trimethyl-8-methylidene-20-oxatetracyclo[11.7.1.110,14.01,16]docosa-3,10,12,14(22)-tetraene-15,21-dione |
InChI |
InChI=1S/C25H27Cl3O5/c1-12-5-6-16(26)13(2)9-14-17(29)10-15-19(20(14)30)22(32)24(28)11-18(27)23(3,4)33-25(24,8-7-12)21(15)31/h7,10,16,18,29-30H,2,5-6,8-9,11H2,1,3-4H3/b12-7+ |
Clé InChI |
TUASWIIAAPWHMO-KPKJPENVSA-N |
SMILES isomérique |
C/C/1=C\CC23C(=O)C4=CC(=C(CC(=C)C(CC1)Cl)C(=C4C(=O)C2(CC(C(O3)(C)C)Cl)Cl)O)O |
SMILES |
CC1=CCC23C(=O)C4=CC(=C(CC(=C)C(CC1)Cl)C(=C4C(=O)C2(CC(C(O3)(C)C)Cl)Cl)O)O |
SMILES canonique |
CC1=CCC23C(=O)C4=CC(=C(CC(=C)C(CC1)Cl)C(=C4C(=O)C2(CC(C(O3)(C)C)Cl)Cl)O)O |
Synonymes |
napyradiomycin C2 NPD-C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



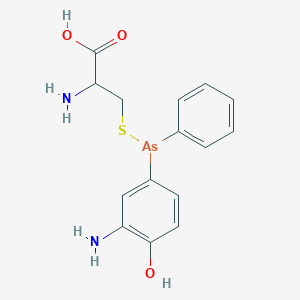
![3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B217456.png)
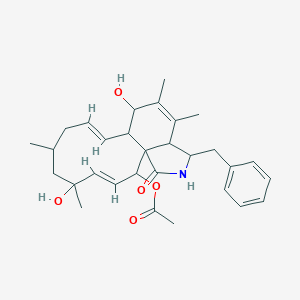
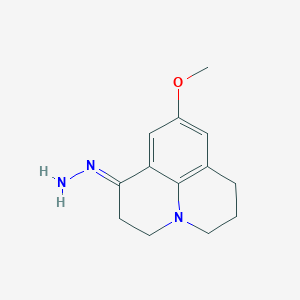
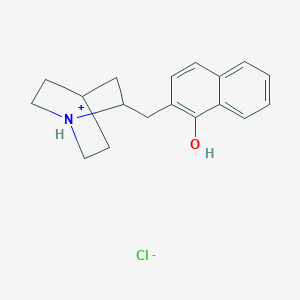
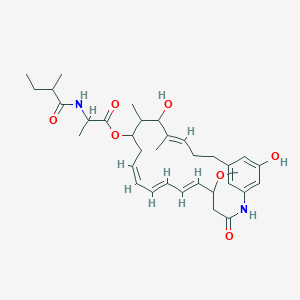
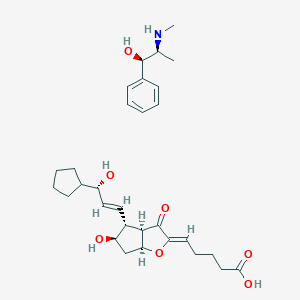
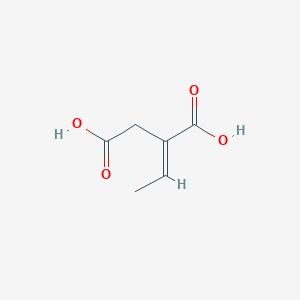
![(6Z,10E)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B217506.png)


